4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester
Description
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester (CAS: Not explicitly listed; MFCD18727245 ) is a pyridine-based boronic ester featuring:
- A methoxy group at position 4.
- A methoxycarbonyl group at position 2.
- A boronic acid pinacol ester at position 5.
This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, which facilitates carbon-carbon bond formation in pharmaceutical and materials science applications . Its methoxycarbonyl group introduces steric and electronic effects that influence reactivity and selectivity .
Properties
IUPAC Name |
methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-8-16-10(12(17)19-6)7-11(9)18-5/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBYEOLACSZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester typically involves the reaction of 4-methoxy-2-(methoxycarbonyl)pyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DMSO.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H17BNO4
Molecular Weight : 281.09 g/mol
CAS Number : [Not specified in sources]
The compound features a pyridine ring with methoxycarbonyl and boronic acid functionalities, which contributes to its reactivity and ability to form stable complexes with other substrates.
Cross-Coupling Reactions
Boronic acids and their esters are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling. 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester can be employed to form carbon-carbon bonds between aryl halides and various nucleophiles. This application is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
Catalysis
The compound acts as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it valuable in reactions requiring precise control over reaction conditions. Studies have shown that boronic esters can enhance reaction rates significantly due to their unique electronic properties .
Drug Development
Boronic acids exhibit diverse biological activities, including anti-cancer properties. The incorporation of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester into drug candidates can enhance their potency and selectivity against specific biological targets. For instance, compounds with boronic acid moieties have been investigated for their ability to inhibit proteasomes, which are crucial for regulating cellular processes .
Targeted Delivery Systems
Research indicates that boron-containing compounds can be utilized in targeted drug delivery systems due to their ability to form stable complexes with biomolecules. This property can be harnessed to improve the bioavailability and efficacy of therapeutic agents .
Polymer Chemistry
The reactivity of boronic acids allows their incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. The synthesis of functionalized polymers using 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester has been explored for applications in coatings and adhesives .
Case Study 1: Synthesis of Aryl Compounds
A study demonstrated the successful use of 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester in synthesizing complex aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) with minimal side products.
Case Study 2: Anticancer Activity
In a series of experiments, derivatives of boronic acids were tested against cancer cell lines, revealing that compounds incorporating the methoxycarbonyl group exhibited significant cytotoxicity at low concentrations (IC50 values in the nanomolar range). This highlights the potential of utilizing such compounds in developing effective cancer therapies.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps, leading to the formation of a new carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and functional attributes:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with methoxycarbonyl (COOCH₃) groups (e.g., target compound and 3-COOCH₃ analog) exhibit reduced electron density on the pyridine ring, slowing oxidative addition in cross-coupling but improving selectivity .
- Halogen Substituents: The 5-F and 5-Cl analogs introduce ortho-directing effects , altering regioselectivity in coupling reactions compared to the methoxy-substituted target compound .
- Boronic Ester Position: The target compound’s boronic ester at position 5 vs. position 4 in others (e.g., 5-F analog) may lead to divergent coupling partners and product architectures .
Solubility and Reaction Compatibility
- Solubility Trends: Pinacol esters generally show superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids . For example, phenylboronic acid pinacol ester has 10× higher solubility in chloroform than the free acid .
- Impact of Substituents: The methoxycarbonyl group in the target compound may reduce solubility in nonpolar solvents due to increased polarity, whereas halogenated analogs (e.g., 5-Cl) balance polarity and lipophilicity .
Biological Activity
4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyridine ring, methoxycarbonyl group, and a boronic acid moiety, which contributes to its reactivity and biological profile.
- Molecular Formula : C14H19BNO5
- Molecular Weight : 278.11 g/mol
- CAS Number : 1883430-49-6
The biological activity of boronic acids, including 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester, is largely attributed to their ability to interact with various biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity or influence metabolic pathways.
Biological Activities
- Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored in various studies, highlighting the potential of compounds like 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester as therapeutic agents against malignancies.
- Anti-inflammatory Effects : Boronic acids have shown promise in treating inflammatory diseases by modulating pathways involved in inflammation. They may inhibit the activation of NF-kB and other pro-inflammatory cytokines, suggesting a role in managing conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
- Antimicrobial Activity : Some studies suggest that derivatives of boronic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.
Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory properties of boronic acids in animal models of arthritis. The study found that treatment with 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 4-Methoxy-2-(methoxycarbonyl)pyridine-5-boronic acid pinacol ester to ensure stability in laboratory settings?
- Answer : The compound should be stored in a tightly sealed container under refrigeration (2–8°C) in a dry, inert atmosphere to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, and oxidizing agents, as boronic esters are prone to degradation under these conditions . Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize skin/eye contact. Work should be conducted in a well-ventilated fume hood to mitigate inhalation risks.
Q. How is the purity of this boronic ester typically assessed, and what analytical methods are most reliable?
- Answer : Purity is commonly determined via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with thresholds >97% considered acceptable for research-grade material (as seen in analogous boronic esters ). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, particularly to verify the integrity of the boronic ester moiety and substituents like methoxycarbonyl groups. Mass spectrometry (MS) further validates molecular weight and detects trace impurities.
Q. What synthetic routes are employed to prepare this compound, and what are common intermediates?
- Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 5-bromo-4-methoxy-2-methoxycarbonylpyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Alternative routes include transesterification of boronic acids with pinacol. Key intermediates are characterized by LC-MS and NMR to ensure regioselectivity and functional group compatibility .
Advanced Research Questions
Q. How do the electronic effects of the methoxy and methoxycarbonyl substituents influence Suzuki-Miyaura coupling efficiency with electron-deficient aryl halides?
- Answer : The methoxy group acts as an electron-donating substituent, which may reduce the electrophilicity of the pyridine ring, potentially slowing oxidative addition with aryl halides. Conversely, the methoxycarbonyl group is electron-withdrawing, enhancing the stability of the boronate intermediate. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) and reaction temperatures (80–100°C) can mitigate steric hindrance and improve yields .
Q. What strategies can address competing side reactions, such as protodeboronation or ester hydrolysis, during cross-coupling reactions?
- Answer :
- Protodeboronation : Use anhydrous solvents (e.g., degassed THF) and inert atmospheres to minimize protic impurities. Additives like Na₂CO₃ can stabilize the boronate intermediate .
- Ester Hydrolysis : Conduct reactions at neutral or mildly basic pH (7–9) to preserve the methoxycarbonyl group. Avoid aqueous phases unless necessary, as seen in controlled Suzuki couplings .
Q. What analytical techniques are effective for detecting trace decomposition products (e.g., boronic acids) under prolonged storage?
- Answer :
| Technique | Application | Detection Limit |
|---|---|---|
| HPLC-UV | Quantify free boronic acid | ~0.1% |
| ¹¹B NMR | Identify boron-containing byproducts | ~1% |
| TLC (Silica) | Rapid screening of degradation | ~5% |
| Storage stability studies should be conducted at 4°C and room temperature, with periodic analysis to establish shelf-life thresholds . |
Q. How can this compound be utilized in designing covalent organic frameworks (COFs) with pyridine-based linkers?
- Answer : The boronic ester moiety enables dynamic covalent chemistry for constructing COFs via condensation with polyols or diols. The pyridine ring introduces nitrogen heteroatoms, enhancing Lewis acidity for catalytic applications. For example, COF synthesis under solvothermal conditions (120°C, mesitylene/dioxane) yields materials with surface areas >500 m²/g, as demonstrated in analogous boronic ester-based frameworks .
Q. How does pH affect the compound’s reactivity in non-coupling applications, such as H₂O₂ sensing?
- Answer : In aqueous media, the boronic ester reacts with H₂O₂ to form a phenolic hydroxyl group. Reaction rates are pH-dependent, with optimal conversion observed at pH 8–10 (based on studies of analogous nitrophenyl boronic esters). UV-vis spectroscopy (λ = 400 nm) monitors 4-nitrophenol formation, enabling H₂O₂ quantification with a linear range of 0.1–10 mM .
Key Research Considerations
-
Stability Data :
Condition Stability Reference Aqueous pH 7 Stable for <24 hrs Dry, 4°C Stable >6 months THF, 25°C Stable for 1 week -
Reaction Optimization : Systematic variation of catalysts, solvents, and temperatures is critical for reproducibility. For example, Pd(OAc)₂/XPhos systems may outperform traditional Pd(PPh₃)₄ in sterically hindered couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
